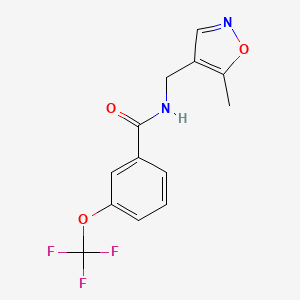
1-(Sec-butyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Sec-butyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that belongs to the class of pyrrolidinyl urea derivatives. It has been extensively studied for its potential applications in the field of medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Complexation and Molecular Interactions
- Research has elucidated the complexation-induced unfolding of heterocyclic ureas, where these molecules equilibrate with multiply hydrogen-bonded sheetlike structures. This unfolding process represents a primitive mimic of peptide helix-to-sheet transitions, indicating potential applications in the design of self-assembling materials (Corbin et al., 2001).
Metalation and Cleavage
- Sterically protected carbonyl groups in ureas facilitate their metalation and cleavage, a method pivotal for the synthesis of highly hindered ureas. This process is essential for developing sterically blocked carbonyl compounds in organic synthesis (Hassel & Seebach, 1978).
Electron Transfer and Optical Properties
- The study of ureapyrimidinedione-substituted vinyl ruthenium and osmium complexes has shown that these structures maintain dimeric forms through quadruply hydrogen-bonding motifs. However, it was found that the ureapyrimidinedione hydrogen-bonding motif does not support electron transfer, indicating the specificity of molecular interactions required for electronic applications (Pichlmaier et al., 2009).
Synthetic Methodology and Anticancer Agents
- The synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have identified compounds with significant antiproliferative effects on various cancer cell lines. This research demonstrates the potential of these derivatives as new anticancer agents, highlighting the role of diaryl ureas in medicinal chemistry (Feng et al., 2020).
Anion Binding and Coordination Chemistry
- The anion coordination chemistry of protonated urea-based ligands has been explored, showing how these compounds interact with inorganic oxo-acids. The structures of the anion complexes provide insights into hydrogen bond motifs, which are critical for understanding the interaction mechanisms and designing new molecular sensors or catalysts (Wu et al., 2007).
Eigenschaften
IUPAC Name |
1-butan-2-yl-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-5-11(2)18-17(22)19-12-8-16(21)20(10-12)13-6-7-14(23-3)15(9-13)24-4/h6-7,9,11-12H,5,8,10H2,1-4H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWDKJOTGBKPTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Sec-butyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2361402.png)

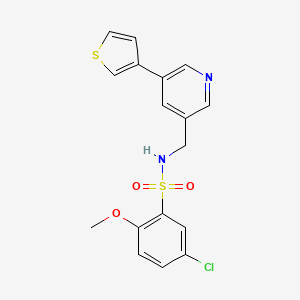

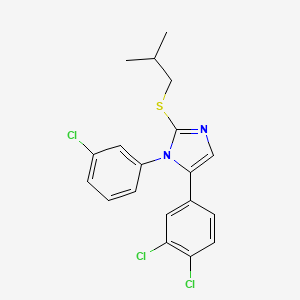
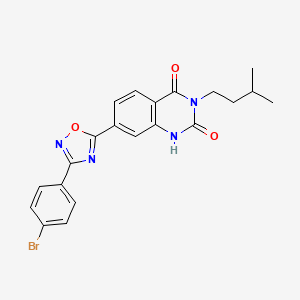
![N-(2,3-dimethoxyphenyl)-2-(thiophene-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2361414.png)
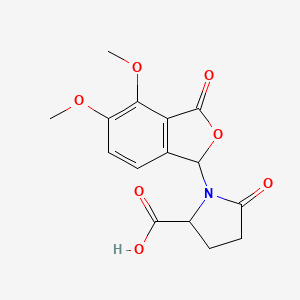
![2,3-diphenyl-5-(4-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361418.png)
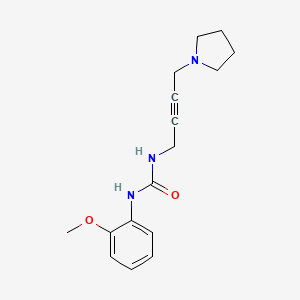
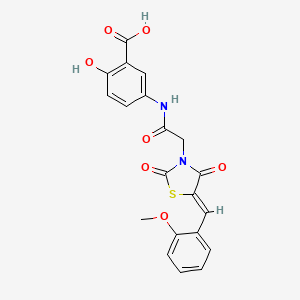
![Methyl 5-oxaspiro[3.4]oct-7-ene-7-carboxylate](/img/structure/B2361422.png)

